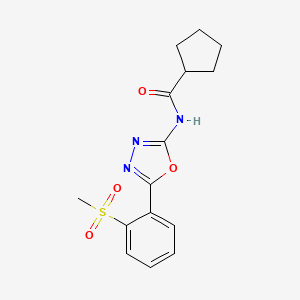

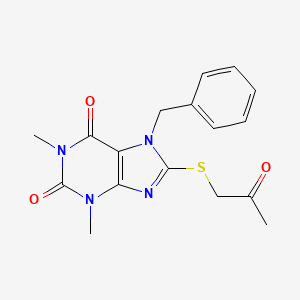

(2-甲基-1H-苯并咪唑-5-基)-肼二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including structures related to "(2-Methyl-1H-benzimidazol-5-yl)-hydrazine dihydrochloride", often involves the reaction of hydrazine with various substrates. A notable synthesis approach includes the reaction of hydrazonoyl halides with benzimidazole derivatives to produce a range of heterocyclic compounds (Hassan & Abdelhamid, 1997). Another method involves the condensation reactions of 2-hydrazinobenzimidazole, demonstrating the versatility of hydrazine derivatives in synthesizing complex molecular structures (Badr et al., 1988).

Molecular Structure Analysis

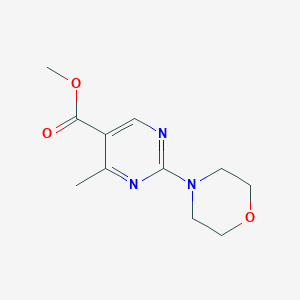

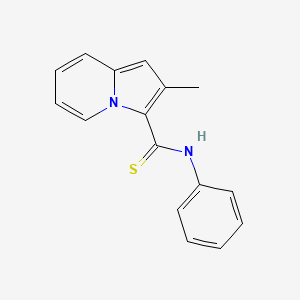

The molecular structure of benzimidazole derivatives, including "(2-Methyl-1H-benzimidazol-5-yl)-hydrazine dihydrochloride", is characterized by the presence of a benzimidazole core, which is a fused ring structure combining benzene and imidazole rings. This core structure is crucial for the chemical properties and reactivity of these compounds. The addition of the hydrazine group introduces potential sites for further chemical modification and interaction.

Chemical Reactions and Properties

Benzimidazole derivatives engage in various chemical reactions, offering pathways to synthesize a wide array of compounds. For example, the reaction of benzimidazole derivatives with hydrazine hydrate can lead to the formation of hydrazide, which is a precursor for further chemical transformations (Shivakumar et al., 2018). These reactions underscore the chemical versatility and reactivity of benzimidazole derivatives.

科学研究应用

药理学应用

苯并咪唑衍生物,如氟苯咪唑,已被研究其在治疗寄生虫感染如眼圆线虫病中的有效性。在一项比较它们在治疗眼圆线虫病中有效性的研究中,注射用苯并咪唑药物氟苯咪唑显示出比二乙基碳酰胺更安全和更有效的前景(Domínguez-Vázquez等,1983)。

癌症研究

已经探索了肼衍生物在癌症治疗中的潜力。例如,肼噻嗪被称为去甲基化剂,并且已经评估了其在未经治疗的宫颈癌患者中的耐受性以及对DNA甲基化和基因重激活的影响,显示出去甲基化和重激活肿瘤抑制基因的潜力,而不影响全局DNA甲基化(Zambrano et al., 2005)。

毒理学研究

肼,一种与肼衍生物相关的化合物,已被研究其毒理效应。一例报告了长期暴露于肼的患者出现多发性基底细胞癌,暗示肼暴露与某些类型癌症风险增加之间可能存在相关(Aigner et al., 2010)。

属性

IUPAC Name |

(2-methyl-3H-benzimidazol-5-yl)hydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.2ClH/c1-5-10-7-3-2-6(12-9)4-8(7)11-5;;/h2-4,12H,9H2,1H3,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHYUTTXLXOWFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)NN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-1H-benzimidazol-5-yl)-hydrazine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B2495918.png)

![cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime](/img/structure/B2495920.png)